![molecular formula C23H28O10S2 B13899988 [6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate CAS No. 32087-60-8](/img/structure/B13899988.png)
[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is a chemical compound with the molecular formula C23H28O10S2 and a molecular weight of 528.59 g/mol . It is a derivative of sorbofuranose, a sugar molecule, and is characterized by the presence of tosyl (p-toluenesulfonyl) groups and an isopropylidene group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose can be synthesized through a multi-step process involving the protection and tosylation of sorbofuranose. The general synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of sorbofuranose are protected using isopropylidene groups to form 2,3-O-isopropylidene-sorbofuranose.
Industrial Production Methods
While specific industrial production methods for 1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient purification techniques, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl groups can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds.
Deprotection: The isopropylidene group can be removed under acidic conditions to regenerate the free hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Acidic conditions, such as treatment with dilute hydrochloric acid or acetic acid, are used to remove the isopropylidene group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Deprotection: The major product is the deprotected sorbofuranose derivative.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Carbohydrate Chemistry: The compound is used in the study and modification of carbohydrate structures.
Biological Research: It is employed in the synthesis of glycosidase inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is primarily related to its role as a synthetic intermediate. The tosyl groups act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new bonds. The isopropylidene group serves as a protecting group, preventing unwanted reactions at specific hydroxyl sites during multi-step syntheses .
Comparison with Similar Compounds
Similar Compounds
1,4-Di-O-tosyl-2,3-O-isopropylidene-L-threitol: Similar in structure, with tosyl groups at different positions.
2,34,6-Di-O-isopropylidene-a-L-sorbofuranose: Lacks tosyl groups, but has similar isopropylidene protection.
Uniqueness
1,6-Di-O-tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is unique due to its specific substitution pattern, which allows for selective reactions at the 1 and 6 positions. This makes it a valuable intermediate in the synthesis of complex molecules, providing versatility in organic synthesis .
Properties
CAS No. |
32087-60-8 |
|---|---|
Molecular Formula |
C23H28O10S2 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H28O10S2/c1-15-5-9-17(10-6-15)34(25,26)29-13-19-20(24)21-23(31-19,33-22(3,4)32-21)14-30-35(27,28)18-11-7-16(2)8-12-18/h5-12,19-21,24H,13-14H2,1-4H3 |
InChI Key |
RWMGKKKBAWACGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)COS(=O)(=O)C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)
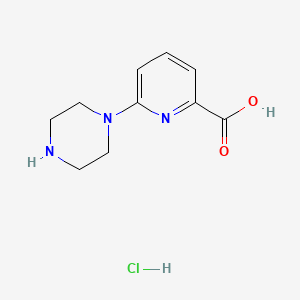
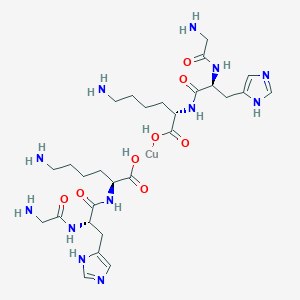

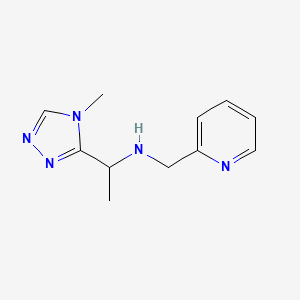
![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
![1,1,1-Trifluoro-2-[1-(hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13899941.png)
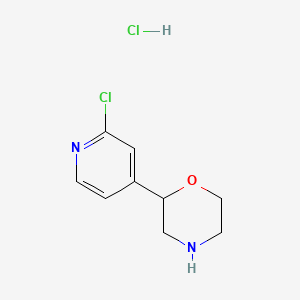
![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)
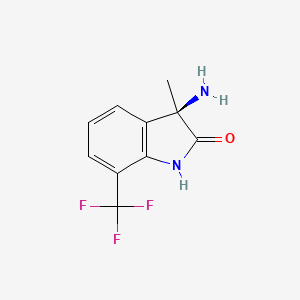
![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B13899971.png)

![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole](/img/structure/B13899981.png)
